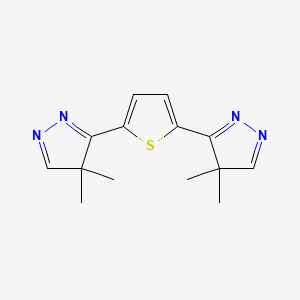
3,3'-(Thiene-2,5-diyl)bis(4,4-dimethyl-4H-pyrazole)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-(Thiene-2,5-diyl)bis(4,4-dimethyl-4H-pyrazole) is a heterocyclic compound that features a thiene ring bonded to two pyrazole rings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Thiene-2,5-diyl)bis(4,4-dimethyl-4H-pyrazole) typically involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives. One common method includes the reaction of thiene-2,5-dicarboxylic acid with 4,4-dimethyl-4H-pyrazole under acidic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. Scaling up the reaction would require optimization of reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3,3’-(Thiene-2,5-diyl)bis(4,4-dimethyl-4H-pyrazole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.
Aplicaciones Científicas De Investigación
3,3’-(Thiene-2,5-diyl)bis(4,4-dimethyl-4H-pyrazole) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 3,3’-(Thiene-2,5-diyl)bis(4,4-dimethyl-4H-pyrazole) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
3,4-Diaminothieno[2,3-b]thiene-2,5-diyl)bis(phenylmethanone): Another thiene-based compound with different substituents.
4,4’-(4-Amino-4H-1,2,4-triazole-3,5-diyl)dibenzoic acid: A compound with a similar pyrazole structure but different functional groups.
Uniqueness
3,3’-(Thiene-2,5-diyl)bis(4,4-dimethyl-4H-pyrazole) is unique due to its specific combination of thiene and pyrazole rings, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and materials science .
Propiedades
Número CAS |
643029-60-1 |
|---|---|
Fórmula molecular |
C14H16N4S |
Peso molecular |
272.37 g/mol |
Nombre IUPAC |
3-[5-(4,4-dimethylpyrazol-3-yl)thiophen-2-yl]-4,4-dimethylpyrazole |
InChI |
InChI=1S/C14H16N4S/c1-13(2)7-15-17-11(13)9-5-6-10(19-9)12-14(3,4)8-16-18-12/h5-8H,1-4H3 |
Clave InChI |
YPNRDAXHIDFTJR-UHFFFAOYSA-N |
SMILES canónico |
CC1(C=NN=C1C2=CC=C(S2)C3=NN=CC3(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 4-amino-2-{[(4-methylphenyl)methyl]amino}butanoate](/img/structure/B12607817.png)
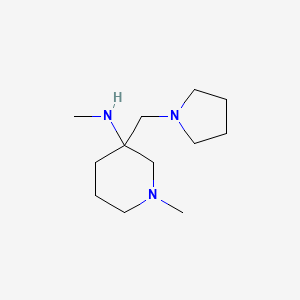
![Methyl 3-amino-5-bromo-4-[(but-2-en-1-yl)amino]benzoate](/img/structure/B12607831.png)
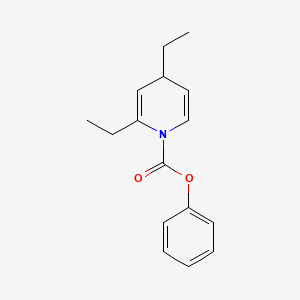
![1,4-Bis[2-(chloromethyl)phenyl]-2,5-dimethoxybenzene](/img/structure/B12607839.png)
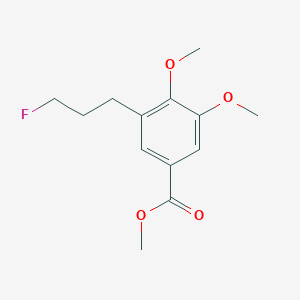
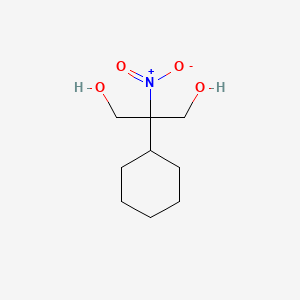
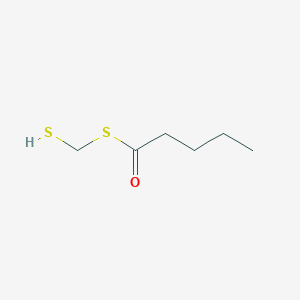
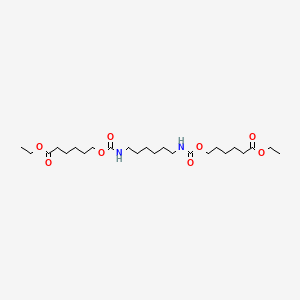


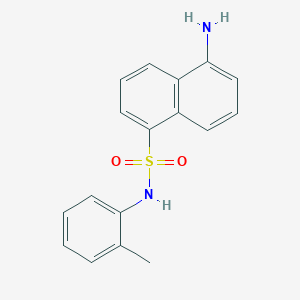
![1-[(1S)-1-Methoxyethyl]-4-(trifluoromethyl)benzene](/img/structure/B12607897.png)
